molecular formula C23H39ClN2O3 B022051 (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride CAS No. 105384-13-2

(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride

Cat. No. B022051
CAS RN: 105384-13-2
M. Wt: 427 g/mol
InChI Key: NQKRYXNAVXGWQI-UHFFFAOYSA-N
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Description

(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the regulation of neurotransmitter release and synaptic plasticity. By blocking the activity of mGluR2, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride modulates the release of glutamate, a neurotransmitter that is implicated in the pathophysiology of neurological disorders.
Biochemical and Physiological Effects:
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of synaptic plasticity. In animal studies, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been shown to improve cognitive function and reduce the symptoms of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is its selectivity for mGluR2, which reduces the risk of off-target effects. However, one of the limitations of (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is its low solubility, which may affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several future directions for the research on (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride, including the optimization of its pharmacokinetic properties, the identification of its downstream signaling pathways, and the exploration of its potential therapeutic applications in other neurological disorders. Additionally, the development of more potent and selective mGluR2 antagonists may provide new opportunities for the treatment of neurological disorders.
Conclusion:
In conclusion, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is a promising compound that has shown potential therapeutic applications in the treatment of neurological disorders. Its selective antagonism of mGluR2 provides a unique mechanism of action that may offer advantages over existing treatments. Further research is needed to optimize its pharmacokinetic properties and explore its potential in other neurological disorders.

Synthesis Methods

(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is synthesized through a multistep process that involves the coupling of 2-heptoxyaniline with 1-butylpiperidin-4-ylcarbonyl chloride, followed by the addition of diisopropylethylamine and N,N-dimethylformamide. The resulting intermediate is then treated with carbamic acid, and the final product is obtained after purification by column chromatography.

Scientific Research Applications

(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has shown promising results in improving cognitive function and reducing the symptoms of schizophrenia.

properties

CAS RN

105384-13-2

Product Name

(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride

Molecular Formula

C23H39ClN2O3

Molecular Weight

427 g/mol

IUPAC Name

(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C23H38N2O3.ClH/c1-3-5-7-8-11-19-27-22-13-10-9-12-21(22)24-23(26)28-20-14-17-25(18-15-20)16-6-4-2;/h9-10,12-13,20H,3-8,11,14-19H2,1-2H3,(H,24,26);1H

InChI Key

NQKRYXNAVXGWQI-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC2CCN(CC2)CCCC.Cl

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-]

synonyms

(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-heptoxyphenyl)carbam ate chloride

Origin of Product

United States

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